molecular formula C6H9N3O2 B575379 N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide CAS No. 185451-37-0

N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide

Cat. No.: B575379
CAS No.: 185451-37-0
M. Wt: 155.157
InChI Key: JOIKJWYCZPXJDZ-UHFFFAOYSA-N
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Description

N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with an acetamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 1-methyl-3-oxo-1,2-dihydro-4H-pyrazole-4-carboxylic acid with acetic anhydride under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, alcohol derivatives, and various substituted pyrazole derivatives .

Scientific Research Applications

N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenyl-5-oxo-4H-pyrazol-3-yl)acetamide
  • N-(1-methyl-3-oxo-4H-pyrazol-5-yl)acetamide
  • N-(1-methyl-5-oxo-4H-pyrazol-3-yl)benzamide

Uniqueness

N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

185451-37-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.157

IUPAC Name

N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3H2,1-2H3,(H,7,8,10)

InChI Key

JOIKJWYCZPXJDZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(=O)C1)C

Synonyms

Acetamide, N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)-

Origin of Product

United States

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